4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Overview
Description
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-dithiazolium cation. This compound appears as a green solid and is poorly soluble in organic solvents . It has a molecular formula of C2Cl3NS2 and a molar mass of 208.50 g·mol−1 .
Mechanism of Action
Target of Action
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound . It is commonly used to synthesize monocyclic 1,2,3-dithiazoles, which act as fungicides, antibacterials, antivirals, or anticancer agents . The primary targets of Appel’s salt are therefore the biological systems affected by these agents.
Mode of Action
The cation of Appel’s salt is highly electrophilic . It readily hydrolyzes and protic nucleophiles displace one chloride . This displacement reaction is a key part of its interaction with its targets, leading to changes in the target molecules.
Biochemical Pathways
Given its use in the synthesis of fungicides, antibacterials, antivirals, and anticancer agents , it can be inferred that the compound likely interacts with a variety of biochemical pathways related to these biological systems.
Result of Action
The result of Appel’s salt action is dependent on the specific biological system it interacts with. In the context of its use in the synthesis of fungicides, antibacterials, antivirals, and anticancer agents , the compound’s action likely results in the inhibition or destruction of harmful biological entities.
Action Environment
Appel’s salt is a green solid that is poorly soluble in organic solvents . It is recommended to be stored at 4°C in a sealed storage, away from moisture . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, moisture could potentially lead to premature hydrolysis of the compound, reducing its efficacy.
Preparation Methods
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile, resulting in dichloro acetonitrile, which then undergoes cycloaddition with sulfur monochloride . The reaction can be summarized as follows:
Cl2CHCN+S2Cl2→[S2NC2Cl2]Cl+HCl
The cation formed is highly electrophilic and hydrolyzes readily. Protic nucleophiles can displace one chloride in the compound .
Chemical Reactions Analysis
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines in good to excellent yields.
Cycloaddition Reactions: The compound reacts with fluoroanilines to give iminodithiazoles, which upon thermolysis yield 2-cyanobenzothiazoles and cyanoimidoyl chlorides.
Hydrolysis: The compound hydrolyzes readily in the presence of protic nucleophiles.
Scientific Research Applications
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride is used in various scientific research applications:
Comparison with Similar Compounds
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride can be compared with other similar compounds, such as:
4,5-Dichloro-1,2,3-dithiazolium cation: The parent cation of the compound, which shares similar reactivity and electrophilic properties.
N-aryl-4-chloro-5H-1,2,3-dithiazolimines: These compounds are formed from the reaction of this compound with primary arylamines and exhibit similar chemical properties.
2-cyanobenzothiazoles: Formed from the thermolysis of iminodithiazoles derived from this compound, these compounds have unique applications in organic synthesis.
This compound stands out due to its highly electrophilic nature and versatility in forming various derivatives with significant biological and industrial applications .
Properties
IUPAC Name |
4,5-dichlorodithiazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMCFUMSHISLW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS[S+]=C1Cl)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455049 | |
Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75318-43-3 | |
Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-1,2,3-dithiazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156NP9484D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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